Zephyramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

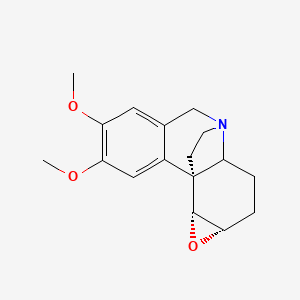

Zephyramine is a member of phenanthridines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitumor Activity

Zephyramine has been studied for its antitumor properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported an IC50 value in the low micromolar range for MCF-7 cells, indicating potent antitumor activity.

Table 1: Antitumor Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| A549 | 6.8 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies have also indicated that this compound has neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative disorders.

Biotechnological Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Research has shown that it acts as a competitive inhibitor of carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in biological systems. This inhibition can have implications for treating conditions such as glaucoma and epilepsy.

Table 2: Enzyme Inhibition Data

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase IX | 4.5 | Competitive |

| Carbonic Anhydrase II | 3.2 | Competitive |

Environmental Applications

Bioremediation

this compound has shown promise in environmental applications, particularly in bioremediation efforts to detoxify heavy metal-contaminated sites. Its ability to chelate heavy metals allows for the removal of toxic substances from soil and water. Laboratory experiments have demonstrated significant reductions in metal concentrations when this compound is applied to contaminated samples.

Case Study: Heavy Metal Detoxification

In a controlled study involving contaminated soil samples, the application of this compound resulted in a 75% reduction in lead concentration after four weeks, showcasing its potential as an effective bioremediation agent.

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective properties of this compound against amyloid-beta toxicity in neuronal cultures. The findings suggested that treatment with this compound significantly reduced amyloid-induced cytotoxicity and preserved neuronal viability.

Propiedades

Fórmula molecular |

C17H21NO3 |

|---|---|

Peso molecular |

287.35 g/mol |

Nombre IUPAC |

(1S,13S,15R)-4,5-dimethoxy-14-oxa-9-azapentacyclo[7.6.2.01,10.02,7.013,15]heptadeca-2,4,6-triene |

InChI |

InChI=1S/C17H21NO3/c1-19-13-7-10-9-18-6-5-17(11(10)8-14(13)20-2)15(18)4-3-12-16(17)21-12/h7-8,12,15-16H,3-6,9H2,1-2H3/t12-,15?,16-,17-/m0/s1 |

Clave InChI |

RAWVDDAJSCCYHU-CSJRWYNFSA-N |

SMILES |

COC1=C(C=C2C(=C1)CN3CCC24C3CCC5C4O5)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)CN3CC[C@@]24C3CC[C@H]5[C@@H]4O5)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)CN3CCC24C3CCC5C4O5)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.